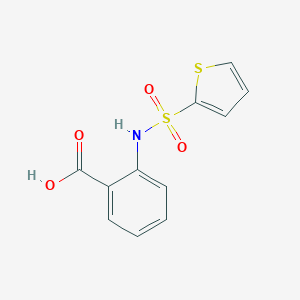

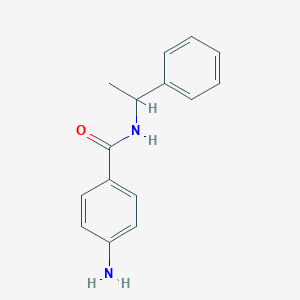

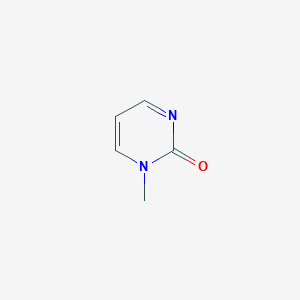

![molecular formula C12H17NO B183782 N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 889949-84-2](/img/structure/B183782.png)

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine, also known as N-ethyl-4-methoxyphenyl-prop-2-en-1-amine or EMPA, is a compound that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. EMPA is a member of the class of compounds known as amines and is composed of a nitrogen atom attached to a carbon-carbon double bond, with two ethyl and one methoxy groups attached to the nitrogen atom. EMPA has been studied for its ability to interact with multiple proteins and receptors, as well as its potential to be used as a pharmaceutical agent or a research tool.

Scientific Research Applications

Structural Analysis and Conformational Studies :

- Park, Ramkumar, and Parthiban (2012) investigated the molecular structure and conformation of a compound closely related to "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine", revealing insights into its molecular geometry and interactions (Park, Ramkumar, & Parthiban, 2012).

Intermolecular Interactions and Crystal Packing :

- Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, focusing on non-hydrogen bonding interactions, which is relevant for understanding the solid-state properties of related compounds (Zhang, Wu, & Zhang, 2011).

Lipase-Catalyzed Reactions :

- A study by Cammenberg, Hult, and Park (2006) on the lipase-catalyzed N-acylation of 1-phenylethanamine, a reaction related to the synthesis of "this compound", provides insights into the enzyme-catalyzed processes involving similar compounds (Cammenberg, Hult, & Park, 2006).

Antimicrobial Activities :

- Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, which includes structures similar to "this compound", thereby highlighting its potential application in antimicrobial research (Bektaş et al., 2007).

Reductive Amination and Catalysis :

- Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, and Jagadeesh (2018) explored the reductive amination process for synthesizing N-methylated and N-alkylated amines, providing relevant insights for compounds like "this compound" (Senthamarai et al., 2018).

Synthesis of Novel Compounds and Their Applications :

- Lv, Lei, Zhu, Hirai, and Chen (2014) studied an amine-based fullerene derivative, demonstrating the utility of such compounds in organic solar cells, suggesting potential applications for "this compound" in similar contexts (Lv et al., 2014).

Electrophilic Amination :

- Velikorodov, Kutlalieva, Stepkina, Shustova, and Poddubny (2020) investigated the electrophilic amination of certain carbamates, which is relevant for understanding the reactions involving "this compound" (Velikorodov et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine”, also known as “N-(4-ethoxybenzyl)prop-2-en-1-amine”, are currently unknown. This compound is a chemical with potential applications in various fields of research and industry .

Mode of Action

. The presence of the ethoxybenzyl group may also influence its interactions with these targets.

properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPQYVFGEBMVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405924 |

Source

|

| Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889949-84-2 |

Source

|

| Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)